1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1251598-69-2
VCID: VC5840994
InChI: InChI=1S/C20H26N2O3/c1-24-18-7-3-5-16(13-18)20(23)15-21-9-11-22(12-10-21)17-6-4-8-19(14-17)25-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3
SMILES: COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)OC)O
Molecular Formula: C20H26N2O3
Molecular Weight: 342.439

1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol

CAS No.: 1251598-69-2

Cat. No.: VC5840994

Molecular Formula: C20H26N2O3

Molecular Weight: 342.439

* For research use only. Not for human or veterinary use.

1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol - 1251598-69-2

Specification

CAS No. 1251598-69-2
Molecular Formula C20H26N2O3
Molecular Weight 342.439
IUPAC Name 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C20H26N2O3/c1-24-18-7-3-5-16(13-18)20(23)15-21-9-11-22(12-10-21)17-6-4-8-19(14-17)25-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3
Standard InChI Key ATPVJQLPSKQNKJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)OC)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central ethanol backbone bonded to a piperazine ring at the C2 position. Both nitrogen atoms of the piperazine moiety are substituted with 3-methoxyphenyl groups, creating a symmetrical arrangement. The methoxy (-OCH₃) substituents at the meta positions of each aromatic ring influence electronic distribution and steric interactions.

IUPAC Nomenclature

The systematic name 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol follows substitutive nomenclature rules:

  • Root: Ethanol (C₂H₅OH)

  • Substituents:

    • 1-(3-Methoxyphenyl) at the ethanol C1

    • 4-(3-Methoxyphenyl)piperazin-1-yl at the ethanol C2

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related analogs from published data:

PropertyTarget CompoundVulcanchem VC5414721ChemDiv P789-0556
Molecular FormulaC₂₀H₂₆N₂O₃C₂₀H₂₆N₂O₃C₂₀H₂₆N₂O₂
Molecular Weight (g/mol)342.44 (calculated)342.439326.44
Piperazine Substitution3-Methoxyphenyl (both N atoms)3-Methoxyphenyl (N1), 4-Methoxyphenyl (N4)3-Methoxyphenyl (N1), 2-Methylphenyl (N4)
logP (predicted)3.12 ± 0.25-3.096

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis is documented for the target compound, analogous piperazine-ethanol derivatives typically employ:

  • Mitsunobu Reaction: Coupling ethanol derivatives with piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Nucleophilic Ring-Opening: Reacting epoxide intermediates with substituted piperazines under basic conditions.

  • Reductive Amination: Condensing ketone precursors with piperazine derivatives using sodium cyanoborohydride .

Stability Considerations

The compound's stability profile can be extrapolated from similar structures:

  • pH Sensitivity: Protonation of piperazine nitrogens (pKa ~6.5 and ~9.5) affects solubility across physiological pH ranges.

  • Oxidative Degradation: Methoxy groups may undergo demethylation under strong oxidative conditions, forming catechol derivatives.

Physicochemical Properties

Computational Predictions

Using QSPR models and analog data :

ParameterValueMethod
logP (octanol/water)3.12XLogP3
Water Solubility0.12 mg/mL (25°C)Ali-Bote
Polar Surface Area58.9 ŲErtl PSA
H-Bond Donors1PubChem
H-Bond Acceptors5PubChem

Spectroscopic Characteristics

Predicted spectral signatures based on structural motifs:

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 6.8–6.6 (m, 8H, aromatic), δ 4.8 (br s, 1H, -OH), δ 4.1–3.7 (m, 10H, piperazine + -CH₂-), δ 3.7 (s, 6H, -OCH₃)

  • IR (KBr): 3350 cm⁻¹ (-OH), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy)

ParameterPredictionBasis
Bioavailability56%Rule of Five compliance
BBB PermeabilityModerate (logBB 0.24)Polar surface area <70 Ų
CYP450 MetabolismCYP3A4 > CYP2D6Methoxy demethylation pathways
Plasma Protein Binding89%Analog data from

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